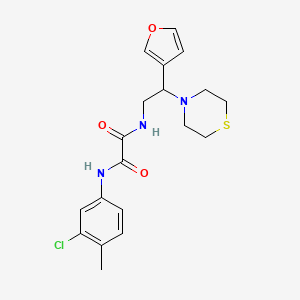
N1-(3-chloro-4-methylphenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-4-methylphenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide, also known as CMTM-15, is a novel compound that has been developed as a potential anticancer agent.
Scientific Research Applications
Pharmacological Applications
- Neurokinin-1 Receptor Antagonism : Compounds designed to antagonize neurokinin-1 receptors for potential use in treating emesis and depression, highlighting the broader scope of utilizing complex molecules for therapeutic purposes (Harrison et al., 2001).
Synthetic Chemistry and Methodologies
- Synthesis of Heterocycles : The development of novel synthetic routes for heterocycles derived from chromonyl-furanone, showcasing the potential for creating diverse bioactive molecules with antimicrobial properties (Ramadan & El‐Helw, 2018).
- Catalytic Activities : Investigations into the catalytic activities of compounds, including bis-oxalamides, in facilitating chemical reactions, underline the importance of structural components in enhancing reaction outcomes (Bhunia, Kumar, & Ma, 2017).
Antimicrobial and Antituberculosis Activities
- Antimicrobial Activity : Studies on the antimicrobial efficacy of synthesized heterocycles, indicating the relevance of structural variations in combating microbial resistance (Patel & Shaikh, 2010).
- Anti-tuberculosis Activity : Research into N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, providing a foundation for designing molecules with specific biological activities (Bai et al., 2011).
properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-13-2-3-15(10-16(13)20)22-19(25)18(24)21-11-17(14-4-7-26-12-14)23-5-8-27-9-6-23/h2-4,7,10,12,17H,5-6,8-9,11H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMOFVZKJXRLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=COC=C2)N3CCSCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2538092.png)
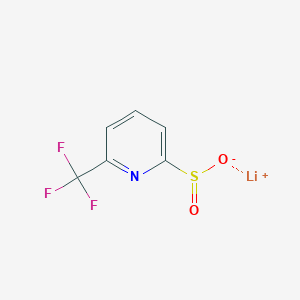
![4-[(1-Acetyl-2-phenylvinyl)oxy]benzenecarbonitrile](/img/structure/B2538094.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2538096.png)
![tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B2538098.png)
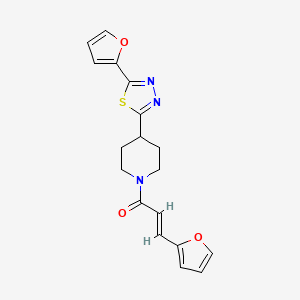
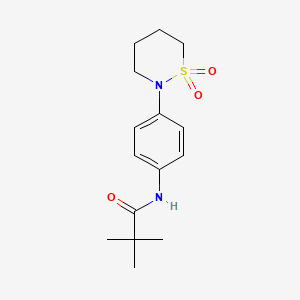
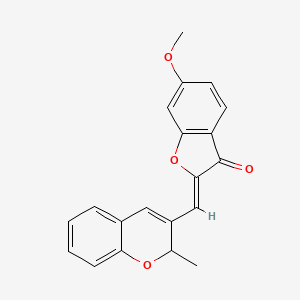


![9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2538110.png)

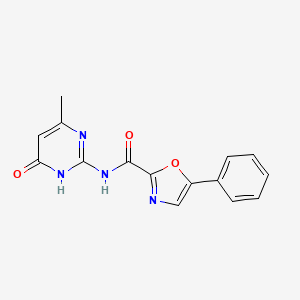
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2538113.png)